molecular formula C44H62Cl2NO3PPdS B15073105 ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

Cat. No.: B15073105
M. Wt: 893.3 g/mol
InChI Key: CJAUXVNOOJGVLK-UHFFFAOYSA-M
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Description

t-BuXphos Pd G4: is a fourth-generation Buchwald precatalyst. It is a palladium complex with a biarylphosphine ligand, specifically designed to facilitate cross-coupling reactions. This compound is known for its high stability, solubility in common organic solvents, and efficiency in catalyzing various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of t-BuXphos Pd G4 involves the methylation of the amino group on the biphenyl backbone, which distinguishes it from the third-generation precatalysts . The synthetic route typically includes the following steps:

    Ligand Synthesis: The biarylphosphine ligand is synthesized through a series of reactions involving the coupling of aryl halides with phosphines.

    Complex Formation: The ligand is then complexed with palladium to form the t-BuXphos Pd G4 complex.

Industrial Production Methods: Industrial production of t-BuXphos Pd G4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: t-BuXphos Pd G4 is primarily used in cross-coupling reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, aryl amines, and other substituted aromatic compounds .

Scientific Research Applications

Chemistry: t-BuXphos Pd G4 is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, t-BuXphos Pd G4 is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of carbon-nitrogen bonds is crucial in the development of many therapeutic agents .

Industry: In the industrial sector, t-BuXphos Pd G4 is used in the production of fine chemicals and materials. Its efficiency and stability make it a preferred catalyst for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of t-BuXphos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The process typically includes:

Properties

Molecular Formula

C44H62Cl2NO3PPdS

Molecular Weight

893.3 g/mol

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

InChI

InChI=1S/C29H45P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1

InChI Key

CJAUXVNOOJGVLK-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2]

Origin of Product

United States

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